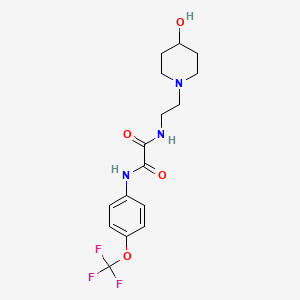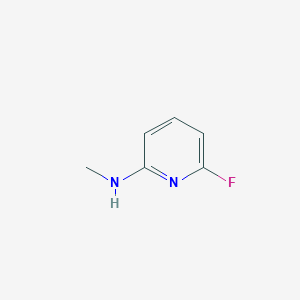
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide" is a furan-2-carboxamide derivative, which is a class of compounds known for their diverse biological activities. The papers provided discuss various furan-2-carboxamide derivatives and their synthesis, characterization, and biological activities, including antibacterial, antitumor, and antiallergic properties.
Synthesis Analysis
The synthesis of furan-2-carboxamide derivatives is well-documented in the literature. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields . Similarly, other derivatives, such as N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, were synthesized and characterized using various techniques including FT-IR, NMR, and HR-MS . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. The structural analysis is often performed using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . The molecular structure is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Furan-2-carboxamide derivatives undergo various chemical reactions, including cross-coupling reactions to form arylated analogues . These reactions are facilitated by catalysts such as triphenylphosphine palladium and bases like K3PO4. The reactivity of these compounds is essential for their biological activity and potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The thermal decomposition of these compounds has been investigated using thermogravimetry, providing insights into their stability under different conditions . Additionally, the antioxidant and antitumor activities of these compounds are evaluated using assays like DPPH, ABTS, and MTT .
Aplicaciones Científicas De Investigación
Fluorescent Chemosensor Development
Application
A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group, similar in structure to N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide, was developed for the detection of Cd2+ and CN− ions. This chemosensor showed potential in bio-imaging applications in live cells and zebrafish larvae, demonstrating its utility in biological research and environmental monitoring (Ravichandiran et al., 2020).
Synthesis and Characterization
Application
The synthesis and properties of compounds structurally related to this compound, like N-(Quinolin-6-yl)furan-2-carboxamide, have been studied. These compounds are involved in various chemical reactions and are useful in the development of novel chemical entities for diverse applications, including materials science and pharmaceutical research (El’chaninov & Aleksandrov, 2017).
Antimicrobial and Antioxidant Activities
Application
Compounds featuring a furan-2-carboxamide moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies provide insights into the potential use of such compounds in the development of new therapeutic agents with antibacterial and antioxidant properties (Zanatta et al., 2007).
Drug Development and Molecular Interaction Studies
Application
N-(4-Bromophenyl)furan-2-carboxamide and its analogues have been synthesized and investigated for their antibacterial activities against drug-resistant bacteria. Molecular docking studies and simulations were conducted to understand their interaction with bacterial proteins, highlighting the potential for developing new antibacterial drugs (Siddiqa et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide is the thyroid hormone receptor β (THR-β) located in the liver . The THR-β plays a crucial role in regulating lipid levels in the body .
Mode of Action
This compound: interacts with the THR-β, exerting its effects primarily through this interaction . The compound has been identified as significantly more selective for THR-β than earlier analogues .
Biochemical Pathways
The interaction of This compound with THR-β affects the biochemical pathways related to lipid metabolism . The compound’s action on these pathways leads to beneficial effects on lipid levels, primarily due to its action at the THR-β in the liver .
Pharmacokinetics
The pharmacokinetics of This compound It’s known that the compound exhibits an excellent safety profile and is efficacious in a preclinical model at doses that showed no impact on the central thyroid axis .
Result of Action
The result of the action of This compound is a decrease in LDL cholesterol (LDL-C) and triglycerides (TG) levels . This is achieved through its selective interaction with the THR-β, leading to beneficial effects on lipid levels .
Propiedades
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-8-7-12(17-18-14)10-4-1-2-5-11(10)16-15(20)13-6-3-9-21-13/h1-9H,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFMOFVWGMOIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

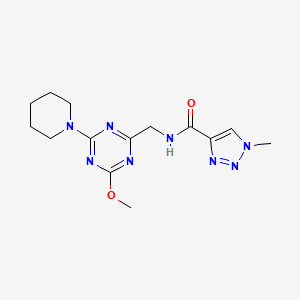
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)
![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)
![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)
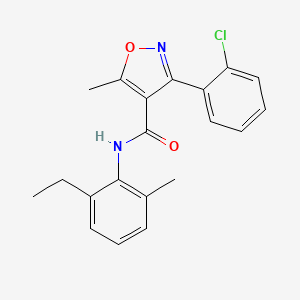
![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)
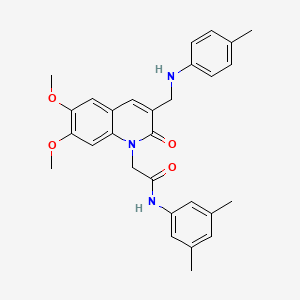
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)
![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)

